molecular formula C16H9ClN4O2 B5850406 7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline

7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5850406
M. Wt: 324.72 g/mol
InChI Key: GIPIBZDIPASNPX-UHFFFAOYSA-N
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Description

7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused with a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate, resulting in the formation of the desired triazoloquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 7-amino-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential applications. The combination of these functional groups with the triazoloquinoline core structure provides a versatile platform for further chemical modifications and the development of new compounds with diverse biological activities.

Properties

IUPAC Name

7-chloro-4-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O2/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)15(21(22)23)16-19-18-9-20(13)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIBZDIPASNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NN=CN3C4=C2C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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